Cas no 717904-35-3 (3-amino-1-(4-methylpiperazin-1-yl)propan-1-one)
3-amino-1-(4-methylpiperazin-1-yl)propan-1-one Chemical and Physical Properties
Names and Identifiers
-
- 1-Propanone,3-amino-1-(4-methyl-1-piperazinyl)-
- 3-amino-1-(4-methyl-1-piperazinyl)-1-Propanone
- 3-Amino-1-(4-methyl-piperazin-1-yl)-1-propanone 2HCl
- 3-amino-1-(4-methylpiperazin-1-yl)propan-1-one,dihydrochloride
- 3-AMINO-1-(4-METHYL-PIPERAZIN-1-YL)-PROPAN-1-ONEDIHYDROCHLORIDE
- AC1MBTPX
- CTK8E4354
- KB-180477
- MolPort-000-151-144
- SureCN55554
- 717904-35-3
- MFCD06796413
- AKOS015996522
- DTXSID20373400
- 1-(3-Amino-propionyl)-4-methyl-piperazine 2HCl
- C78419
- 3-amino-1-(4-methyl-piperazin-1-yl)-1-propanone dihydrochloride
- 1049744-54-8
- AB90534
- 1-(3-Amino-propionyl)-4-methyl-piperazine dihydrochloride
- 3-Amino-1-(4-methylpiperazin-1-yl)-1-propanone diHCl
- 3-amino-1-(4-methylpiperazin-1-yl)propan-1-one;dihydrochloride
- FS-5565
- 3-amino-1-(4-methylpiperazin-1-yl)propan-1-one Dihydrochloride
- 3-Amino-1-(4-methyl-piperazin-1-yl)-1-propanone x 2 HCl
- SCHEMBL55554
- 3-Amino-1-(4-methylpiperazin-1-yl)propan-1-one--hydrogen chloride (1/2)
- 3-amino-1-(4-methylpiperazin-1-yl)propan-1-onedihydrochloride
- 3-amino-1-(4-methyl-piperazin-1-yl)-propan-1-one dihydrochloride
- 3-amino-1-(4-methyl-piperazin-1-yl)-1-propanone 2 hcl
- 3-amino-1-(4-methylpiperazin-1-yl)propan-1-one
-
- MDL: MFCD06796413
- Inchi: 1S/C8H17N3O.2ClH/c1-10-4-6-11(7-5-10)8(12)2-3-9;;/h2-7,9H2,1H3;2*1H
- InChI Key: OOYLYHCCNIQDJQ-UHFFFAOYSA-N
- SMILES: Cl.Cl.O=C(CCN)N1CCN(C)CC1
Computed Properties
- Exact Mass: 243.09100
- Monoisotopic Mass: 243.091
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 152
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 49.6A^2
Experimental Properties
- Melting Point: 207-208°C
- Boiling Point: 310.4°C at 760 mmHg
- Flash Point: 141.5°C
- PSA: 49.57000
- LogP: 1.28930
3-amino-1-(4-methylpiperazin-1-yl)propan-1-one Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-amino-1-(4-methylpiperazin-1-yl)propan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM169806-5g |
3-amino-1-(4-methylpiperazin-1-yl)propan-1-one dihydrochloride |
717904-35-3 | 97% | 5g |
$453 | 2021-08-05 | |
| Fluorochem | 019867-1g |
3-Amino-1-(4-methyl-piperazin-1-yl)-propan-1-one dihydrochloride |
717904-35-3 | 98% | 1g |
£100.00 | 2022-03-01 | |
| Fluorochem | 019867-5g |
3-Amino-1-(4-methyl-piperazin-1-yl)-propan-1-one dihydrochloride |
717904-35-3 | 98% | 5g |
£400.00 | 2022-03-01 | |
| Fluorochem | 019867-25g |
3-Amino-1-(4-methyl-piperazin-1-yl)-propan-1-one dihydrochloride |
717904-35-3 | 98% | 25g |
£1599.00 | 2022-03-01 | |
| TRC | A620200-50mg |
3-amino-1-(4-methylpiperazin-1-yl)propan-1-one |
717904-35-3 | 50mg |
$ 50.00 | 2022-05-31 | ||
| TRC | A620200-100mg |
3-amino-1-(4-methylpiperazin-1-yl)propan-1-one |
717904-35-3 | 100mg |
$ 70.00 | 2022-05-31 | ||
| TRC | A620200-500mg |
3-amino-1-(4-methylpiperazin-1-yl)propan-1-one |
717904-35-3 | 500mg |
$ 250.00 | 2022-05-31 | ||
| Chemenu | CM169806-5g |
3-amino-1-(4-methylpiperazin-1-yl)propan-1-one dihydrochloride |
717904-35-3 | 97% | 5g |
$453 | 2024-07-24 | |
| Enamine | EN300-43311-0.05g |
3-amino-1-(4-methylpiperazin-1-yl)propan-1-one |
717904-35-3 | 95.0% | 0.05g |
$40.0 | 2025-02-20 | |
| Enamine | EN300-43311-0.1g |
3-amino-1-(4-methylpiperazin-1-yl)propan-1-one |
717904-35-3 | 95.0% | 0.1g |
$60.0 | 2025-02-20 |
3-amino-1-(4-methylpiperazin-1-yl)propan-1-one Related Literature
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
-
J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
Additional information on 3-amino-1-(4-methylpiperazin-1-yl)propan-1-one
Introduction to 3-amino-1-(4-methylpiperazin-1-yl)propan-1-one (CAS No. 717904-35-3) and Its Emerging Applications in Chemical Biology
3-amino-1-(4-methylpiperazin-1-yl)propan-1-one, identified by its CAS number 717904-35-3, is a compound of significant interest in the field of chemical biology and pharmaceutical research. This molecule, featuring a piperazine moiety and an amine functional group, has garnered attention due to its structural versatility and potential biological activity. The presence of the 4-methylpiperazine substituent enhances its solubility and interaction with biological targets, making it a valuable scaffold for drug discovery initiatives.
The compound’s unique structure positions it as a promising candidate for the development of novel therapeutic agents. Its molecular framework allows for modifications that can fine-tune pharmacokinetic properties, such as bioavailability and metabolic stability. Recent studies have highlighted its role in modulating enzyme activity and receptor binding, particularly in the context of central nervous system (CNS) disorders. The 4-methylpiperazine group, in particular, has been associated with enhanced binding affinity to certain neurotransmitter receptors, suggesting potential applications in neuropharmacology.
In the realm of medicinal chemistry, 3-amino-1-(4-methylpiperazin-1-yl)propan-1-one serves as a versatile intermediate for synthesizing more complex molecules. Researchers have leveraged its reactivity to develop derivatives with improved pharmacological profiles. For instance, modifications at the amine group can introduce additional functional handles for further chemical manipulation, enabling the creation of prodrugs or targeted delivery systems. These advancements underscore the compound’s utility in designing next-generation therapeutics.
Recent advancements in computational chemistry have further illuminated the potential of 3-amino-1-(4-methylpiperazin-1-yl)propan-1-one. Molecular docking studies have revealed its binding interactions with various biological targets, including enzymes and receptors implicated in inflammatory diseases and metabolic disorders. These findings align with emerging research trends that emphasize structure-based drug design to optimize efficacy and minimize side effects. The compound’s ability to engage multiple targets simultaneously makes it an attractive candidate for multitargeted drug development strategies.
The synthesis of 3-amino-1-(4-methylpiperazin-1-yl)propan-1-one has also been refined through modern catalytic techniques, improving yield and purity. Continuous flow chemistry, in particular, has enabled scalable production under mild conditions, reducing environmental impact while maintaining high chemical integrity. Such innovations are critical for translating laboratory discoveries into viable pharmaceuticals, addressing the growing demand for sustainable manufacturing processes.
Moreover, the compound’s role in preclinical studies has provided insights into its pharmacological effects. Animal models have demonstrated its potential in modulating pathways relevant to neurological disorders, such as Parkinson’s disease and epilepsy. While further research is needed to fully elucidate its mechanism of action, these preliminary results are encouraging for future clinical investigations. Collaborative efforts between academic institutions and pharmaceutical companies are now focused on validating these findings through rigorous preclinical trials.
The integration of 3-amino-1-(4-methylpiperazin-1-yl)propan-1-one into drug development pipelines aligns with broader trends in precision medicine. By leveraging structural insights from computational modeling and synthetic chemistry, researchers aim to create personalized therapies that address individual patient needs. The compound’s adaptability as a molecular scaffold supports this goal, offering a platform for generating bespoke treatments tailored to specific disease states.
As interest in bioactive small molecules continues to grow, 3-amino-1-(4-methylpiperazin-1-yl)propan-1-one stands out as a compound with multifaceted potential. Its unique structural features combined with recent advancements in synthetic and analytical techniques position it at the forefront of chemical biology research. Future investigations will likely expand its applications across diverse therapeutic areas, reinforcing its significance in modern drug discovery efforts.
717904-35-3 (3-amino-1-(4-methylpiperazin-1-yl)propan-1-one) Related Products
- 701290-61-1(1-(4-acetylpiperazin-1-yl)-3-aminopropan-1-one)
- 155773-72-1(N-(2-aminoethyl)-3-({2-(2-aminoethyl)carbamoylethyl}({2-bis({2-(2-aminoethyl)carbamoylethyl})aminoethyl})amino)propanamide)
- 76816-54-1(1-(Piperazin-1-yl)propan-1-one)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)